molecular formula C16H21N5O3S B2688693 ethyl 1-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate CAS No. 1257550-86-9

ethyl 1-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate

Cat. No.: B2688693
CAS No.: 1257550-86-9
M. Wt: 363.44
InChI Key: OWJPHXHUIVDSAS-UHFFFAOYSA-N
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Description

Ethyl 1-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the thiazole and triazole rings, followed by their functionalization and coupling with piperidine and ethyl ester groups. Common reagents used in these steps include thionyl chloride, sodium azide, and various catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find use in the development of new polymers, coatings, or other materials with specialized properties.

Mechanism of Action

The mechanism of action of ethyl 1-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays and molecular docking simulations.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 1-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate include other triazole and thiazole derivatives, such as:

  • 1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole
  • 5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
  • Piperidine-3-carboxylate derivatives

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique reactivity and properties. This uniqueness could make it particularly valuable in applications where specific interactions or properties are desired.

Properties

IUPAC Name

ethyl 1-[5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazole-4-carbonyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S/c1-4-24-15(23)12-6-5-7-20(9-12)14(22)13-11(3)21(19-18-13)16-17-8-10(2)25-16/h8,12H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJPHXHUIVDSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=C(N(N=N2)C3=NC=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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